5-(4-Bromo-2,6-dimethylphenyl)cyclohexane-1,3-dione
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Overview
Description
5-(4-Bromo-2,6-dimethylphenyl)cyclohexane-1,3-dione is an organic compound that belongs to the class of cyclohexane derivatives. This compound is characterized by the presence of a bromine atom and two methyl groups attached to a phenyl ring, which is further connected to a cyclohexane-1,3-dione moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromo-2,6-dimethylphenyl)cyclohexane-1,3-dione typically involves the following steps:
Cyclohexane-1,3-dione Formation: The final step involves the formation of the cyclohexane-1,3-dione moiety through a cyclization reaction, which can be achieved using various cyclization agents and conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and methylation processes, followed by cyclization. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromo-2,6-dimethylphenyl)cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
5-(4-Bromo-2,6-dimethylphenyl)cyclohexane-1,3-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(4-Bromo-2,6-dimethylphenyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-(4-Bromo-2,6-dimethylphenyl)cyclohexane-1,3-dione is unique due to its specific structural features, including the presence of a cyclohexane-1,3-dione moiety, which distinguishes it from other similar compounds. This unique structure contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
5-(4-bromo-2,6-dimethylphenyl)cyclohexane-1,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrO2/c1-8-3-11(15)4-9(2)14(8)10-5-12(16)7-13(17)6-10/h3-4,10H,5-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEFKRVIJFBCABF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C2CC(=O)CC(=O)C2)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10829961 |
Source
|
Record name | 5-(4-Bromo-2,6-dimethylphenyl)cyclohexane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10829961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88176-21-0 |
Source
|
Record name | 5-(4-Bromo-2,6-dimethylphenyl)cyclohexane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10829961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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